

# Versalide (CAS 88-29-9): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986

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## Abstract

**Versalide** (CAS 88-29-9), chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic polycyclic musk, historically used as a fragrance ingredient in a variety of consumer products. Despite its desirable musk-like scent, significant toxicological concerns, particularly neurotoxicity, have led to a substantial decline in its commercial use. This technical guide provides an in-depth overview of **Versalide**, focusing on its chemical properties, synthesis, toxicological profile, and metabolic pathways. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in the fields of toxicology, pharmacology, and drug development.

## Chemical and Physical Properties

**Versalide** is a white to off-white crystalline solid with a characteristic sweet, intense musk ambrette odor.[1] It is insoluble in water but soluble in organic solvents such as alcohol.[1][2]

Property	Value	Reference
CAS Number	88-29-9	[1][2][3][4]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> O	[1][3]
Molecular Weight	258.40 g/mol	[3][5]
IUPAC Name	1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone	[4]
Melting Point	45-46.5 °C	[1][2][3]
Boiling Point	130 °C at 2 mmHg	[1][2]
Water Solubility	12 µg/L	[1]
Log P (Octanol/Water)	5.7 (estimated)	

## Synthesis

The synthesis of **Versalide** is typically achieved through a Friedel-Crafts acylation reaction. The general approach involves the acylation of 1-ethyl-2,3,5,5,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene with an acetylating agent in the presence of a Lewis acid catalyst.

## Synthesis Protocol

A detailed method for the synthesis of a structurally related compound, 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene, is described in U.S. Patent 3,045,047, which can be adapted for **Versalide**.

Materials:

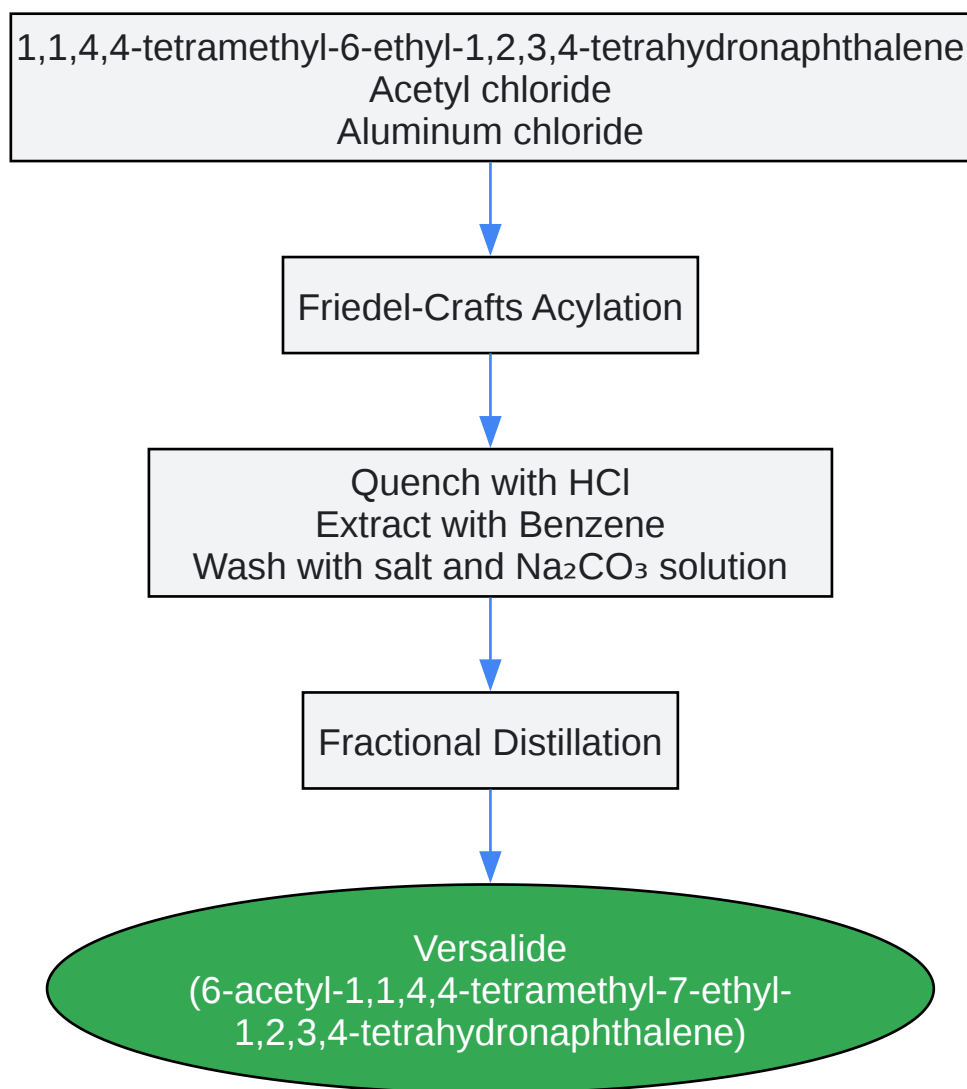
- 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene
- Acetyl chloride
- Aluminum chloride
- Benzene

- Dilute hydrochloric acid
- Aqueous salt solution
- Sodium carbonate solution

Procedure:

- To a solution of 1.85 M 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene and 2.13 M acetyl chloride, add 2.24 M aluminum chloride powder over 3 hours.
- Allow the reaction mixture to rise to room temperature overnight.
- Add benzene and dilute hydrochloric acid to the reaction mixture.
- Separate the oil layer and wash it with 500 cc portions of aqueous salt solution and sodium carbonate solution.
- Fractionally distill the crude product at 2 mm Hg to obtain the final product.

## Logical Workflow for Synthesis



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Caption: Logical workflow for the synthesis of **Versalide**.

## Toxicology

**Versalide** has been the subject of numerous toxicological studies, which have revealed significant adverse effects, primarily neurotoxicity. This has led to restrictions on its use in consumer products. The International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient.

## Acute Toxicity

**Versalide** is classified as harmful if swallowed and moderately toxic by skin contact.<sup>[1][2]</sup>

Route	Species	LD50	Reference
Oral	Rat	260 mg/kg	[6]
Dermal	Rat	584 mg/kg	[6]
Intraperitoneal	Rat	126 mg/kg	[6]

#### Clinical Signs of Acute Toxicity in Rats:

- Hyperexcitability[2]
- Tremors[2]
- Ataxia (lack of coordination)[2][6]
- Hunched back[2]
- Somnolence (general depressed activity)[6]
- Weight loss[2]
- Blue coloration of internal organs[2]

## Neurotoxicity

The most significant toxicological concern associated with **Versalide** is its neurotoxicity. Studies in rats have demonstrated that repeated exposure can lead to severe neurological damage.

#### Key Findings from Neurotoxicity Studies:

- Produces hyperirritability and limb weakness in rats upon repeated exposure.[7]
- Causes a distinctive blue discoloration of the brain, spinal cord, and peripheral nerves.[7]
- Induces progressive neuronal ceroid degeneration.[7]
- Leads to significant myelin bubbling, indicative of demyelinating disease.[7]

## Experimental Protocols for Toxicity Studies

Objective: To determine the acute oral toxicity of a substance.

Animals: Young adult rats (e.g., Sprague-Dawley), fasted overnight.

Procedure:

- Administer a single oral dose of 5 g/kg body weight of the test substance by gavage to a group of at least 5 animals.
- Observe the animals closely for the first few hours post-dosing and then daily for 14 days.
- Record all signs of toxicity, including changes in behavior, appearance, and body weight.
- At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy on all animals.

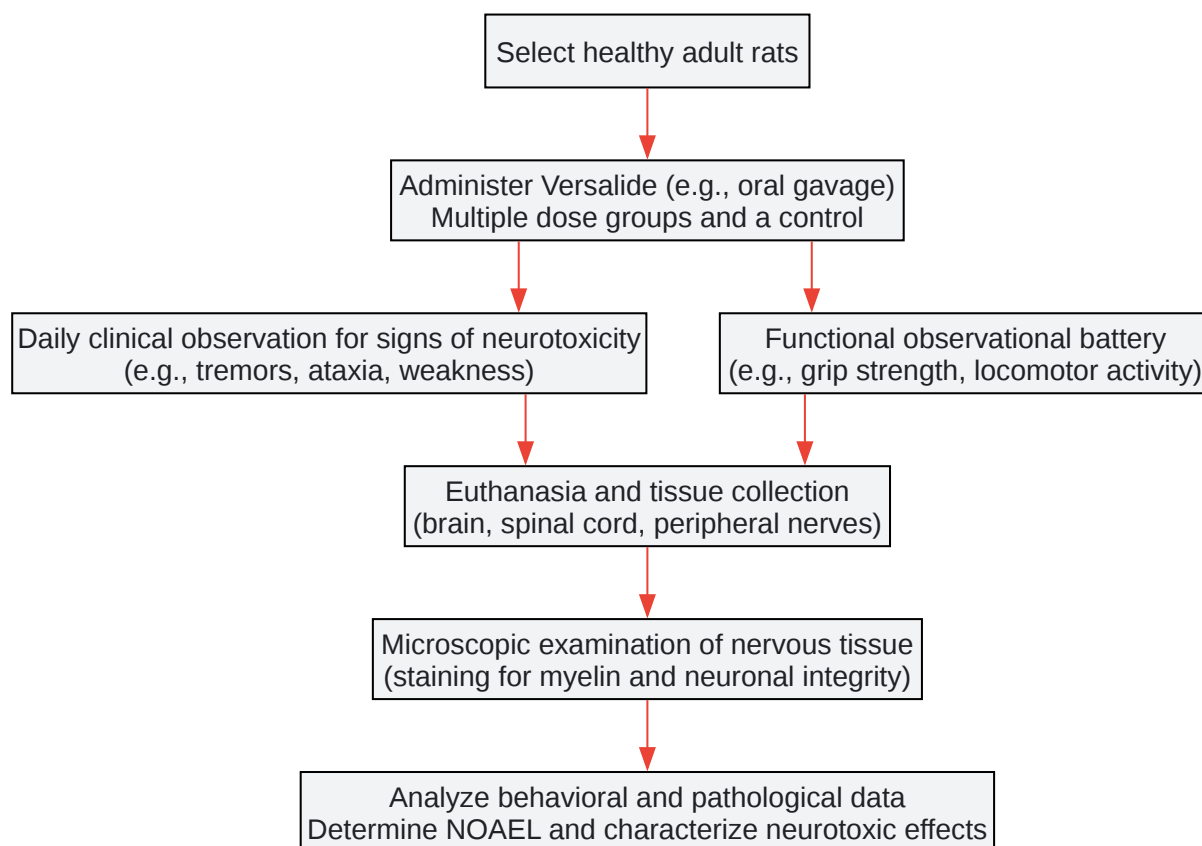
Objective: To assess the acute toxicity of a substance applied to the skin.

Animals: Young adult rabbits (e.g., New Zealand White).

Procedure:

- The day before the test, clip the fur from the dorsal/flank area of the animal.
- Apply the test substance at a dose of 2000 mg/kg body weight uniformly over the prepared skin area (at least 10% of the total body surface).
- Cover the application site with a porous gauze dressing and non-irritating tape to hold it in place for 24 hours.
- After 24 hours, remove the dressing and wash the treated skin to remove any residual test substance.
- Observe the animals for 14 days, recording any signs of skin irritation, systemic toxicity, and changes in body weight.
- At the end of the observation period, perform a gross necropsy on all animals.

## Experimental Workflow for Neurotoxicity Assessment



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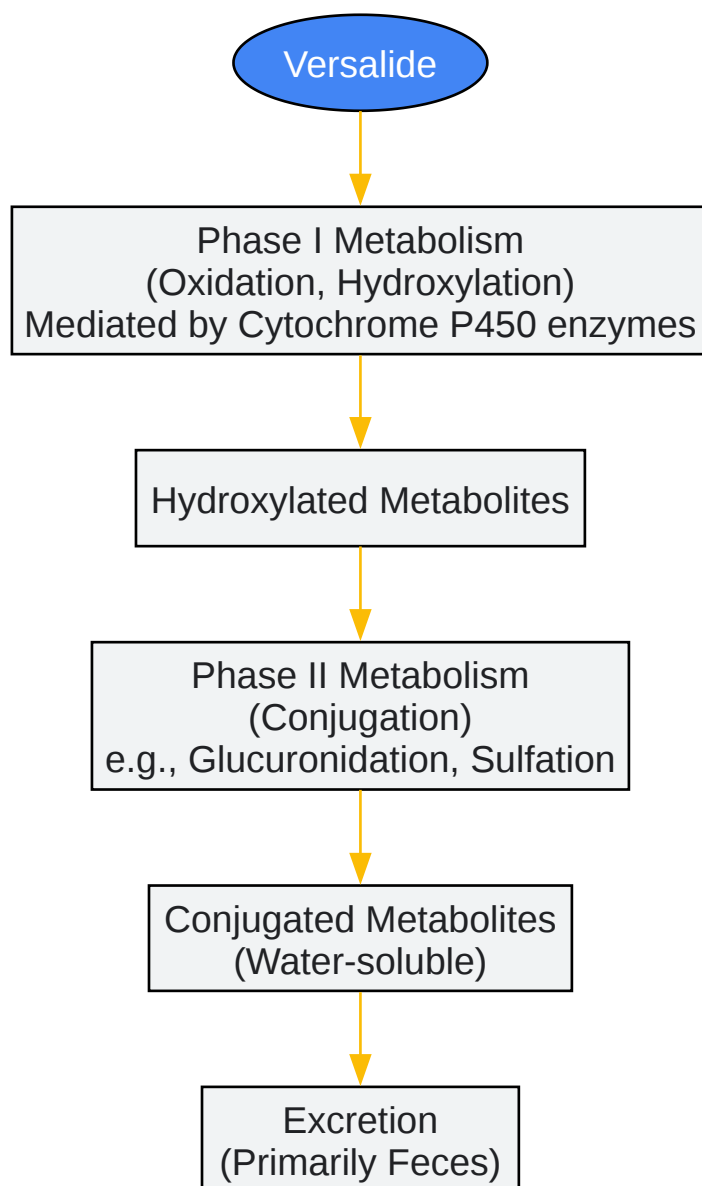
Caption: General workflow for assessing the neurotoxicity of **Versalide** in rodents.

## Metabolic Pathway

The metabolism of **Versalide** is known to be slow, with excretion occurring primarily through the feces.[1][2] While the specific metabolic pathway of **Versalide** has not been extensively detailed in publicly available literature, it is likely to undergo Phase I and Phase II metabolic reactions common for lipophilic xenobiotics, primarily in the liver.

Given its polycyclic aromatic structure, it is hypothesized that the cytochrome P450 (CYP) enzyme system plays a crucial role in its Phase I metabolism. Studies on other polycyclic musks like Galaxolide and Tonalide suggest that CYP1A and CYP2B subfamily enzymes are involved in their metabolism.[8][9]

## Proposed Metabolic Pathway



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